molecular formula C13H11F3N2S2 B2753463 Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide CAS No. 303988-36-5

Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide

Cat. No.: B2753463
CAS No.: 303988-36-5
M. Wt: 316.36
InChI Key: LIHCNDGNGXIUKF-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a pyrimidinyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction, where a thiol reacts with a halogenated precursor in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Sulfides: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of these compounds.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-methylphenyl)sulfanyl]-2-pyrimidinyl sulfide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Methylphenyl trifluoromethyl sulfide: Contains the trifluoromethyl group but lacks the pyrimidinyl sulfide moiety, leading to distinct reactivity and applications.

    6-(Trifluoromethyl)-2-pyrimidinyl sulfide: Similar pyrimidinyl core but without the methylphenyl sulfanyl group.

Uniqueness

The combination of the trifluoromethyl group and the pyrimidinyl sulfide moiety in Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2S2/c1-8-3-5-9(6-4-8)20-11-7-10(13(14,15)16)17-12(18-11)19-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCNDGNGXIUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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